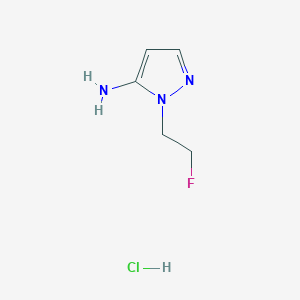

1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride, also known as FEPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEPA is a pyrazole derivative that has shown promising results in various studies as an effective agent for the treatment of various diseases.

Scientific Research Applications

Synthesis and Application in Organic Light-Emitting Diodes (OLEDs)

The compound 1-(2-Fluoroethyl)-1H-pyrazol-5-amine hydrochloride finds its application in the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines (PQ), which are crucial for organic light-emitting diodes (OLEDs). The synthesis process, which involves the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, highlights the importance of fluorine-containing substituents in modifying the fluorescence intensity and adjusting the HOMO and LUMO levels of PQ compounds for OLED fabrication. This method provides an efficient alternative to non-regioselective procedures, offering high yields and selectivity for the desired isomer, facilitating the development of high-performance OLEDs (Szlachcic et al., 2017).

Fluorination in Organic Synthesis

Another significant application of this compound is in the field of organic synthesis, particularly in fluorination techniques. A notable process involves a sequential 1,4-addition/dearomative-fluorination transformation, where a range of nitroolefins and pyrazol-5-ones undergo transformation to yield fluorinated products. This method demonstrates the compound's role in introducing fluorine atoms into organic molecules, producing compounds with adjacent tertiary and α-fluoro quaternary stereocenters. Such fluorinated compounds are valuable in medicinal chemistry due to their improved biological activity and stability (Li et al., 2012).

Copper-Catalyzed Amination

In a copper-catalyzed amination process, this compound serves as a precursor for N-aryl and N-alkyl anthranilic acid derivatives. This method emphasizes the compound's utility in chemo- and regioselective cross-coupling reactions, leading to products with potential applications in fluorosensing and metal ion detection. The technique eliminates the need for acid protection and provides an efficient pathway to synthesize anthranilic acid derivatives with high yield, showcasing the compound's versatility in organic synthesis and sensor technology (Wolf et al., 2006).

The compound is also utilized in the development of fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. This application is critical for the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal and agricultural chemistry. The use of fluoroalkyl amino reagents derived from this compound facilitates the synthesis of various fluorinated organic compounds, enhancing their pharmacological properties and expanding the toolbox for drug discovery (Schmitt et al., 2017).

properties

IUPAC Name |

2-(2-fluoroethyl)pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3.ClH/c6-2-4-9-5(7)1-3-8-9;/h1,3H,2,4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCFAEMPJCZUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771265.png)

![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)

![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2771277.png)

![N-(3-methylbutyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2771281.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2771283.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)